
CGP 55845 hydrochloride
Vue d'ensemble
Description
CGP 55845 hydrochloride is a potent, selective GABAB antagonist . It has a molecular weight of 438.7 Da and its chemical formula is C18H22Cl2NO3P .
Molecular Structure Analysis
The molecular structure of CGP 55845 hydrochloride is complex, with the InChI key being ZODSPDOOCZZEIM-BBRMVZONSA-N . It consists of multiple functional groups and stereocenters .Chemical Reactions Analysis
CGP 55845 hydrochloride acts as a potent, selective GABAB antagonist . It prevents agonist binding and inhibits GABA and glutamate release .Physical And Chemical Properties Analysis
CGP 55845 hydrochloride is a solid substance . It is soluble in DMSO to 100 mM . The compound has a molecular weight of 438.71 .Relevant Papers Two papers were found that cite the use of CGP 55845 hydrochloride . One paper discusses the dopamine neuron synaptic map in the striatum , while the other paper explores a tonic nicotinic brake that controls spike timing in striatal spiny projection neurons .
Applications De Recherche Scientifique
Neurotransmitter Release Regulation
CGP 55845 hydrochloride is known to inhibit the release of neurotransmitters such as GABA and glutamate, which are crucial for neuronal communication. This application is significant in studying synaptic transmission and potential therapeutic targets for neurological disorders .
GABA B Receptor Antagonism
As a potent and selective GABA B receptor antagonist, CGP 55845 hydrochloride is used to prevent agonist binding and study the physiological and pathological roles of GABA B receptors in various biological systems .
Neuropharmacological Research
This compound is utilized in neuropharmacological research to explore the effects of GABA B receptor inhibition on neural circuits and behavior, providing insights into the treatment of diseases like epilepsy .
Synaptic Plasticity Studies
Researchers use CGP 55845 hydrochloride to investigate synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a fundamental process in learning and memory .
Glucose Sensing Mechanisms
Studies have indicated that CGP 55845 hydrochloride can be used to understand how CB receptors act as direct glucose sensors, employing neurotransmitter and neuromodulatory mechanisms similar to those used during hypoxia .
Epileptiform Activity Analysis
CGP 55845 hydrochloride has been applied in research to induce epileptiform discharges in hippocampal slices of adult guinea pigs, aiding in the understanding of GABA-mediated synaptic potentials and seizure-like activities .
Mécanisme D'action
Target of Action
CGP 55845 hydrochloride is a potent and selective antagonist of the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
CGP 55845 hydrochloride prevents agonist binding to the GABA B receptor with a pKi of 8.35 . This means that it binds to the receptor and blocks it, preventing GABA from activating the receptor. This inhibition of GABA and glutamate release is quantified by pEC50 values of 8.08 and 7.85 respectively .
Pharmacokinetics
It is known that the compound is soluble in dmso up to 4387 mg/mL, which corresponds to a molarity of 100 mM with gentle warming . This suggests that the compound may have good bioavailability, as DMSO is often used as a solvent for drugs due to its ability to enhance skin penetration.
Result of Action
The molecular and cellular effects of CGP 55845 hydrochloride’s action include the prevention of GABA B responses to baclofen . It also potentiates the hypoglycemic response to glucose in vitro . This suggests that the compound may have effects on glucose metabolism, possibly through its influence on neuronal activity.
Propriétés
IUPAC Name |
benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQAIXBYWZBYKJ-LINSIKMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2=CC=CC=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl3NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CGP 55845 hydrochloride | |
CAS RN |
149184-22-5 | |
| Record name | CGP 55845A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




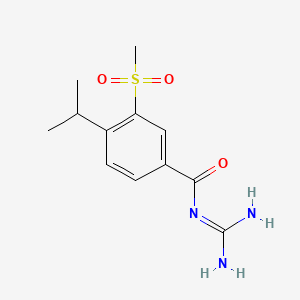
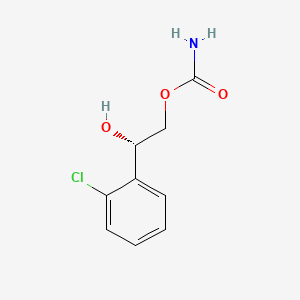
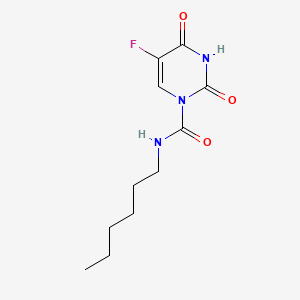
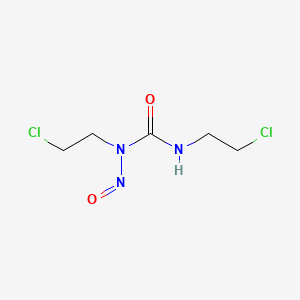
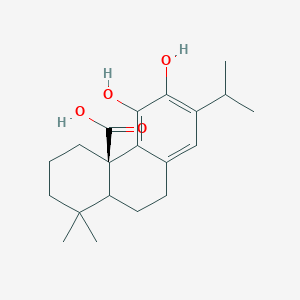

![(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B1668456.png)
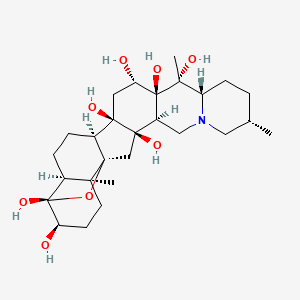
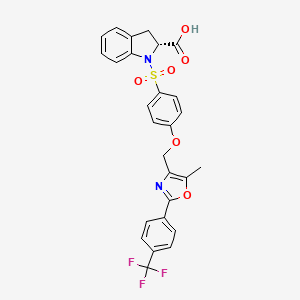
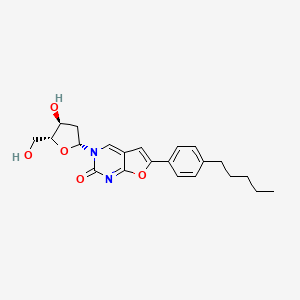
![1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668462.png)
![5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668463.png)
